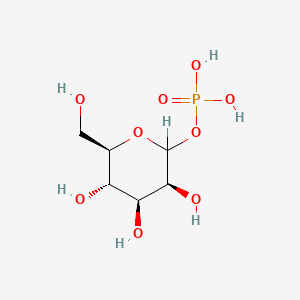

D-Mannose 1-phosphate

Übersicht

Beschreibung

D-Mannose 1-Phosphate is a phosphorylated sugar molecule that plays a crucial role in glycosylation processes. It is an intermediate in the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions. The compound is involved in the conversion of D-Mannose 6-Phosphate to GDP-Mannose, a key donor substrate for mannosyltransferases .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Eine neuartige und effiziente Methode zur Herstellung von D-Mannose-1-Phosphat umfasst die Phosphitylierung von tetraacetyliertem D-Mannose, gefolgt von Hydrolyse zu H-Phosphonatmonoester. Dieser wird dann silyliert, gefolgt von oxidativer Kupplung und Hydrolyse, um geschütztes D-Mannose-1-Phosphat zu erhalten. Schließlich ergibt die Entschützung von tetraacetyliertem D-Mannose-1-Phosphat D-Mannose-1-Phosphat in ausgezeichneter Ausbeute .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für D-Mannose-1-Phosphat beinhalten typischerweise enzymatische Prozesse. Die Umwandlung von D-Mannose-6-Phosphat zu D-Mannose-1-Phosphat wird durch das Enzym Phosphomannomutase katalysiert. Diese enzymatische Methode wird aufgrund ihrer Spezifität und Effizienz bevorzugt .

Chemische Reaktionsanalyse

Arten von Reaktionen: D-Mannose-1-Phosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Isomerisierung: Umwandlung zwischen D-Mannose-1-Phosphat und D-Mannose-6-Phosphat, katalysiert durch Phosphomannomutase.

Phosphorylierung: Umwandlung zu GDP-Mannose durch Mannose-1-phosphat-Guanylyltransferase.

Häufige Reagenzien und Bedingungen:

Phosphomannomutase: Katalysiert die Isomerisierungsreaktion.

Mannose-1-phosphat-Guanylyltransferase: Katalysiert die Phosphorylierungsreaktion zur Bildung von GDP-Mannose.

Hauptprodukte:

GDP-Mannose: Ein Schlüsselprodukt, das aus der Phosphorylierung von D-Mannose-1-Phosphat gebildet wird.

Wissenschaftliche Forschungsanwendungen

D-Mannose-1-Phosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese von Glykoproteinen und Glykolipiden verwendet.

Biologie: Spielt eine Rolle bei der zellulären Signalübertragung und Stoffwechselwegen.

Wirkmechanismus

D-Mannose-1-Phosphat übt seine Wirkungen hauptsächlich durch seine Rolle bei Glykosylierungsprozessen aus. Es wird in GDP-Mannose umgewandelt, das als Donorsubstrat für Mannosyltransferasen dient, die an der Synthese von Glykoproteinen und Glykolipiden beteiligt sind. Diese glykosylierten Moleküle sind unerlässlich für die Zell-Zell-Kommunikation, die Proteinfaltung und die Membranstruktur .

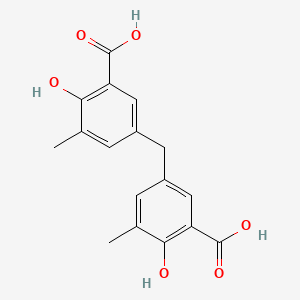

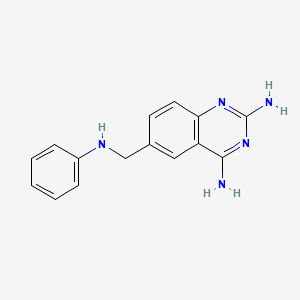

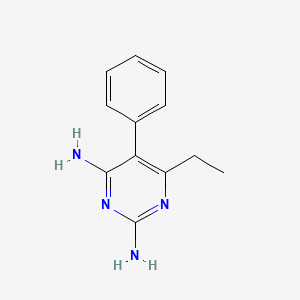

Ähnliche Verbindungen:

D-Mannose-6-Phosphat: Ein Isomer von D-Mannose-1-Phosphat, das an ähnlichen Stoffwechselwegen beteiligt ist.

D-Glucose-1-Phosphat: Ein weiterer phosphorylierter Zucker, der an der Glykogensynthese beteiligt ist.

D-Glucose-6-Phosphat: Spielt eine Rolle bei der Glykolyse und Glukoneogenese.

Einzigartigkeit: D-Mannose-1-Phosphat ist aufgrund seiner spezifischen Rolle bei der Biosynthese von GDP-Mannose und seiner Beteiligung an Glykosylierungsprozessen einzigartig. Im Gegensatz zu anderen phosphorylierten Zuckern wird es speziell für die Synthese von mannosehaltigen Glykoproteinen und Glykolipiden benötigt .

Analyse Chemischer Reaktionen

Types of Reactions: D-Mannose 1-Phosphate undergoes various chemical reactions, including:

Isomerization: Conversion between this compound and D-Mannose 6-Phosphate catalyzed by phosphomannomutase.

Phosphorylation: Conversion to GDP-Mannose by mannose 1-phosphate guanylyltransferase.

Common Reagents and Conditions:

Phosphomannomutase: Catalyzes the isomerization reaction.

Mannose 1-phosphate guanylyltransferase: Catalyzes the phosphorylation reaction to form GDP-Mannose.

Major Products:

Wissenschaftliche Forschungsanwendungen

D-Mannose 1-Phosphate has a wide range of applications in scientific research:

Wirkmechanismus

D-Mannose 1-Phosphate exerts its effects primarily through its role in glycosylation processes. It is converted to GDP-Mannose, which serves as a donor substrate for mannosyltransferases involved in the synthesis of glycoproteins and glycolipids. These glycosylated molecules are essential for cell-cell communication, protein folding, and membrane structure .

Vergleich Mit ähnlichen Verbindungen

D-Mannose 6-Phosphate: An isomer of D-Mannose 1-Phosphate involved in similar metabolic pathways.

D-Glucose 1-Phosphate: Another phosphorylated sugar involved in glycogen synthesis.

D-Glucose 6-Phosphate: Plays a role in glycolysis and gluconeogenesis.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of GDP-Mannose and its involvement in glycosylation processes. Unlike other phosphorylated sugars, it is specifically required for the synthesis of mannose-containing glycoproteins and glycolipids .

Eigenschaften

IUPAC Name |

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-QTVWNMPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949986 | |

| Record name | D-Mannose, 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27251-84-9 | |

| Record name | Mannose phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27251-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannose, 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

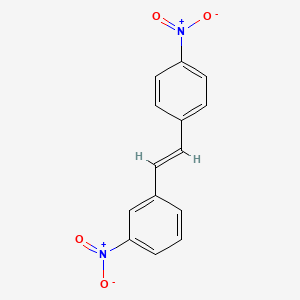

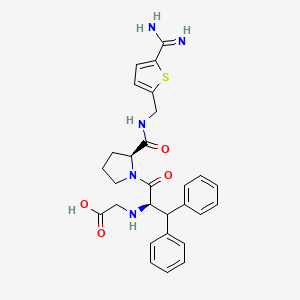

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

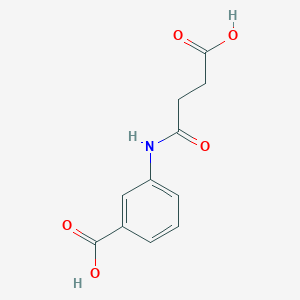

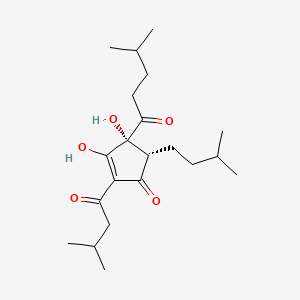

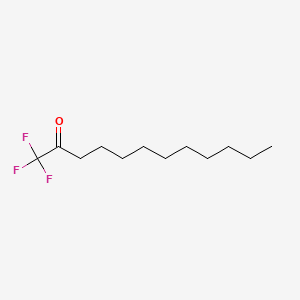

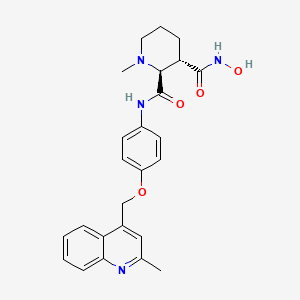

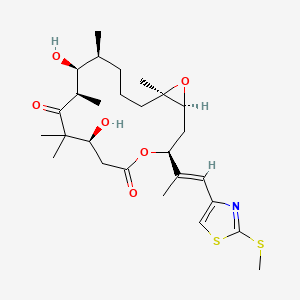

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11H-Dibenz[b,e]azepine](/img/structure/B3062431.png)